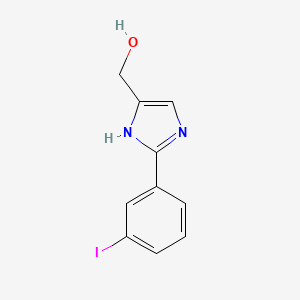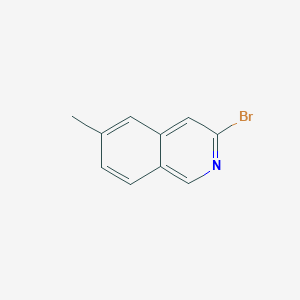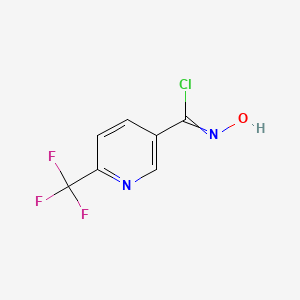
N-Hydroxy-6-trifluoromethyl-3-pyridinecarboximidoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxy-6-trifluoromethyl-3-pyridinecarboximidoyl chloride is a chemical compound known for its unique structural properties and reactivity It contains a trifluoromethyl group, which is known for its electron-withdrawing properties, and a pyridine ring, which is a common scaffold in many biologically active molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-6-trifluoromethyl-3-pyridinecarboximidoyl chloride typically involves the introduction of the trifluoromethyl group and the formation of the imidoyl chloride. One common method involves the reaction of 6-trifluoromethyl-3-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with hydroxylamine to introduce the N-hydroxy group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also play a role in enhancing the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N-Hydroxy-6-trifluoromethyl-3-pyridinecarboximidoyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the imidoyl chloride to the corresponding amine.
Substitution: The chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or neutral conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-Hydroxy-6-trifluoromethyl-3-pyridinecarboximidoyl chloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to known inhibitors.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of agrochemicals and other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of N-Hydroxy-6-trifluoromethyl-3-pyridinecarboximidoyl chloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Hydroxy-3-(trifluoromethyl)-4-pyridinecarboximidamide
- 2-Hydroxy-6-(trifluoromethyl)pyridine
- 6-(trifluoromethyl)pyridine-3-sulfonyl chloride
Uniqueness
N-Hydroxy-6-trifluoromethyl-3-pyridinecarboximidoyl chloride is unique due to the presence of both the N-hydroxy and imidoyl chloride functionalities, which provide distinct reactivity and potential for diverse chemical transformations. The trifluoromethyl group also imparts unique electronic properties, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C7H4ClF3N2O |
|---|---|
Molekulargewicht |
224.57 g/mol |
IUPAC-Name |
N-hydroxy-6-(trifluoromethyl)pyridine-3-carboximidoyl chloride |
InChI |
InChI=1S/C7H4ClF3N2O/c8-6(13-14)4-1-2-5(12-3-4)7(9,10)11/h1-3,14H |
InChI-Schlüssel |
KZCSPPXCJJDKHS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1C(=NO)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-(Hydroxymethyl)-7,7-dimethyl-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B13682269.png)

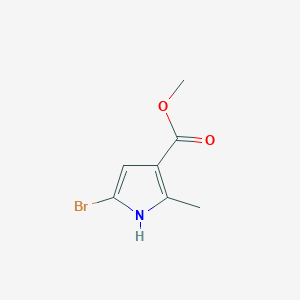



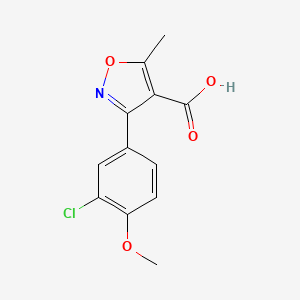
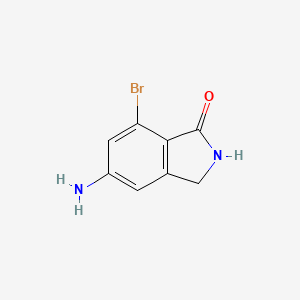
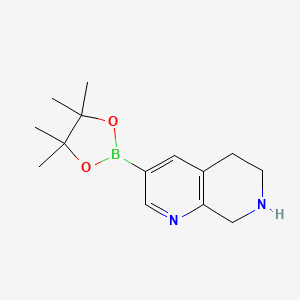

![(1R,2R,5S)-3-Boc-2-(aminomethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13682335.png)

